Callophycoic acid H

CAS No.:

Cat. No.: VC1936685

Molecular Formula: C27H36Br2O3

Molecular Weight: 568.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H36Br2O3 |

|---|---|

| Molecular Weight | 568.4 g/mol |

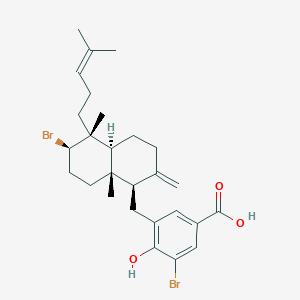

| IUPAC Name | 3-[[(1R,4aS,5R,6R,8aS)-6-bromo-5,8a-dimethyl-2-methylidene-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-5-bromo-4-hydroxybenzoic acid |

| Standard InChI | InChI=1S/C27H36Br2O3/c1-16(2)7-6-11-27(5)22-9-8-17(3)20(26(22,4)12-10-23(27)29)14-18-13-19(25(31)32)15-21(28)24(18)30/h7,13,15,20,22-23,30H,3,6,8-12,14H2,1-2,4-5H3,(H,31,32)/t20-,22+,23-,26+,27-/m1/s1 |

| Standard InChI Key | JGBUIUFDBKKZNT-WBNSUDINSA-N |

| Isomeric SMILES | CC(=CCC[C@@]1([C@H]2CCC(=C)[C@H]([C@@]2(CC[C@H]1Br)C)CC3=C(C(=CC(=C3)C(=O)O)Br)O)C)C |

| Canonical SMILES | CC(=CCCC1(C2CCC(=C)C(C2(CCC1Br)C)CC3=C(C(=CC(=C3)C(=O)O)Br)O)C)C |

Introduction

Chemical Structure and Properties

Callophycoic acid H (compound 8 in the original isolation studies) possesses a molecular formula of C27H36O3Br2, as determined by high-resolution electrospray ionization mass spectrometry (HRESI-MS), with a characteristic [M – H]− peak at m/z 565.0968 . This dibrominated compound belongs to the dibenzooxepine diterpenoid family, sharing structural similarities with other callophycoic acids isolated from the same source.

The basic structural features include:

-

Molecular formula: C27H36O3Br2

-

Molecular weight: Approximately 568 g/mol (calculated from the molecular formula)

-

Functional groups: Carboxylic acid, dibromo substituents

-

Core structure: Diterpene linked to a benzoic acid moiety

NMR Spectroscopic Data

While the search results don't provide complete NMR data specific to Callophycoic acid H, comparison of 1H and 13C chemical shifts between related callophycoic acids suggests it shares common structural elements with its analogs while possessing distinctive features that differentiate it within this class of compounds .

Isolation and Source

Biological Source

Callophycoic acid H was isolated from the Fijian red alga Callophycus serratus . This marine organism has proven to be a rich source of novel bioactive compounds, including several other callophycoic acids (A-G) and callophycols (A and B) .

Biological Activities

Callophycoic acid H, along with other callophycoic acids isolated from Callophycus serratus, has demonstrated several notable biological activities:

Antimalarial Activity

The compound has shown antimalarial activity, positioning it as a potential candidate for further investigation in the development of novel antimalarial agents .

Anticancer Properties

Callophycoic acid H has demonstrated anticancer activity, though the search results indicate that the callophycoic acids, including Callophycoic acid H, are "less bioactive than diterpene-benzoate macrolides previously isolated from this red alga" .

Structural Significance

Novel Carbon Skeletons

Callophycoic acid H represents one of four novel carbon skeletons discovered among the callophycoic acids and callophycols isolated from Callophycus serratus . This structural novelty highlights the potential of marine organisms, particularly red algae, as sources of compounds with unique chemical architectures.

First Examples in Macroalgae

The callophycoic acids, including Callophycoic acid H, provide the first examples of diterpene-benzoic acids discovered in macroalgae . This discovery expands our understanding of secondary metabolite production in marine organisms and establishes new chemical markers for this taxonomic group.

Research Methods in Identification

The structural elucidation of Callophycoic acid H, similar to other compounds in this class, employed a combination of advanced analytical techniques:

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESI-MS) was used to determine the molecular formula and confirm the presence of bromine atoms through characteristic isotope patterns .

Nuclear Magnetic Resonance Spectroscopy

Various NMR techniques were employed, including:

-

1H and 13C NMR for basic structural determination

-

2D NMR methods (likely including COSY, HSQC, HMBC, and NOESY) for detailed structural analysis and stereochemical assignments

Future Research Directions

Several avenues for future research on Callophycoic acid H emerge from the current state of knowledge:

Total Synthesis

Development of a total synthesis of Callophycoic acid H would confirm its structure, provide access to larger quantities for biological testing, and enable the creation of structural analogs for structure-activity relationship studies. Recent work on the stereoselective synthesis of the tricyclic core of Callophycoic acid A suggests that similar approaches might be applicable to Callophycoic acid H .

Detailed Biological Evaluation

More comprehensive studies of the biological activities of Callophycoic acid H, including determination of mechanisms of action, could reveal its full therapeutic potential.

Biosynthetic Investigations

Studies of the biosynthetic pathways leading to Callophycoic acid H in Callophycus serratus would enhance our understanding of secondary metabolite production in marine algae.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume